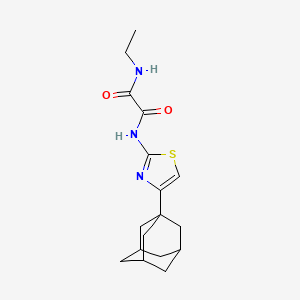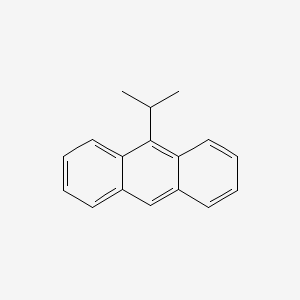
9-Isopropylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Isopropylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings. This compound is notable for its unique structural properties and potential applications in various scientific fields. The presence of an isopropyl group at the 9th position of the anthracene ring system imparts distinct chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Isopropylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as sulfonation, can introduce sulfonic acid groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Sulfonation is often carried out using sulfur trioxide in dioxane as the solvent.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Sulfonic acid derivatives and sultones.
Applications De Recherche Scientifique
9-Isopropylanthracene has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 9-Isopropylanthracene in various applications is primarily based on its photophysical properties. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen, a reactive oxygen species that can induce cell death in targeted tissues . The molecular targets and pathways involved include the interaction with cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and subsequent cellular damage.
Comparaison Avec Des Composés Similaires
- 9-Methylanthracene
- 9-Ethylanthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to its analogs, 9-Isopropylanthracene exhibits unique properties due to the presence of the isopropyl group. This group increases the compound’s steric hindrance, affecting its reactivity and photophysical properties. For instance, this compound has been shown to have different fluorescence quantum yields and triplet state energies compared to 9,10-dimethylanthracene . These differences make it a valuable compound for specific applications in materials science and photochemistry.
Propriétés
Formule moléculaire |
C17H16 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
9-propan-2-ylanthracene |
InChI |
InChI=1S/C17H16/c1-12(2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
Clé InChI |
LQRJPEHNMOASNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


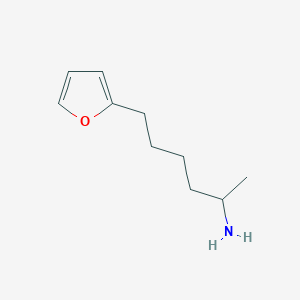
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
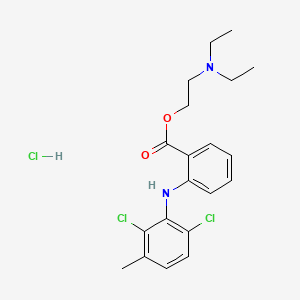
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)


![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)

![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)

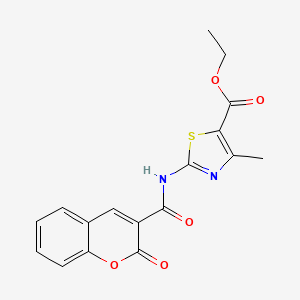
![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)
